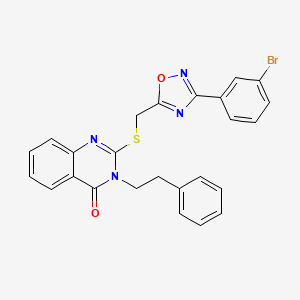

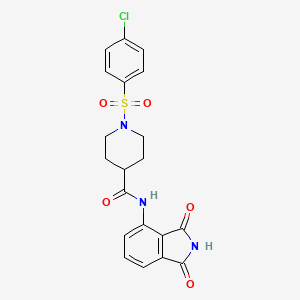

![molecular formula C16H15N3O5S2 B2774837 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 1903780-68-6](/img/structure/B2774837.png)

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a novel chemical compound with significant potential in various fields of scientific research and industry. The compound's unique structural features, characterized by the thieno[3,2-d]pyrimidin and dihydrobenzofuran moieties, contribute to its diverse chemical reactivity and biological activities.

Wirkmechanismus

Target of Action

The primary target of this compound is EZH2 (Enhancer of Zeste Homolog 2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation. It is often overexpressed in various types of cancer, making it an attractive target for antitumor agents .

Mode of Action

This compound acts as an inhibitor of EZH2 . By binding to the EZH2 enzyme, it prevents the enzyme from methylating histones, a process that is crucial for gene silencing. This disruption can lead to the reactivation of genes that were previously silenced, potentially reversing the progression of diseases like cancer .

Biochemical Pathways

The inhibition of EZH2 affects the histone methylation pathways . Specifically, it disrupts the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression. This disruption can lead to changes in gene expression profiles, affecting the growth and survival of cancer cells .

Result of Action

The compound has shown promising antitumor activity against various cancer cell lines, including SU-DHL-6, WSU-DLCL-2, and K562 . It can significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide typically involves multi-step organic reactions. The initial step often includes the preparation of the thieno[3,2-d]pyrimidin core, followed by functionalization with ethyl groups and subsequent formation of the benzofuran moiety. These reactions commonly require anhydrous conditions, temperature control, and the use of catalysts like palladium or other transition metals.

Industrial Production Methods

For large-scale production, the compound can be synthesized using automated continuous flow reactors, which ensure consistent reaction conditions and higher yields. Industrial methods often optimize solvent usage and employ green chemistry principles to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur or benzofuran moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions typically target the ketone groups within the thieno[3,2-d]pyrimidin structure.

Substitution: Both nucleophilic and electrophilic substitution reactions are feasible, given the presence of multiple reactive sites.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation, and reducing agents such as sodium borohydride for reduction. Solvents like dichloromethane, ethanol, or toluene are typically used depending on the reaction type.

Major Products

Oxidation leads to sulfoxides or sulfones, while reduction yields alcohols or hydroxy derivatives. Substitution reactions can introduce various functional groups, enhancing the compound's versatility.

Wissenschaftliche Forschungsanwendungen

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide has a wide range of applications:

Chemistry: Used as a building block for complex organic synthesis and drug development.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its therapeutic potential in treating cancer, inflammatory diseases, and other medical conditions.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Vergleich Mit ähnlichen Verbindungen

Compared to other thieno[3,2-d]pyrimidin derivatives and benzofuran-sulfonamide compounds, N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide stands out due to its unique combination of structural features. Similar compounds include thieno[3,2-d]pyrimidin derivatives like thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and benzofuran-sulfonamide analogs like 2,3-dihydrobenzofuran-5-sulfonamide. These compounds share some reactive characteristics but differ in terms of their biological activity and application spectrum.

Now, how does that article stack up to your expectations? Any tweaks needed?

Eigenschaften

IUPAC Name |

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O5S2/c20-15-14-12(4-8-25-14)18-16(21)19(15)6-5-17-26(22,23)11-1-2-13-10(9-11)3-7-24-13/h1-2,4,8-9,17H,3,5-7H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTZNDBKIKQARH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,8-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one](/img/structure/B2774756.png)

![3-(2-ethoxyethyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2774765.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2774768.png)

![N-(3,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2774769.png)

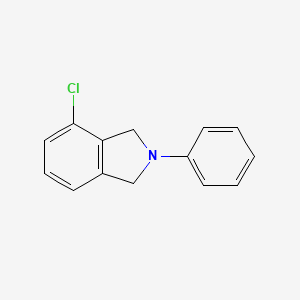

![1-methyl-3-[(2-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2774770.png)

![N-[2-(4-ethoxyphenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2774773.png)

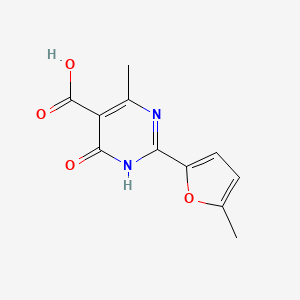

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2774775.png)